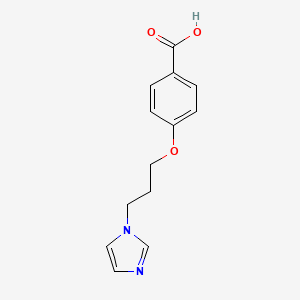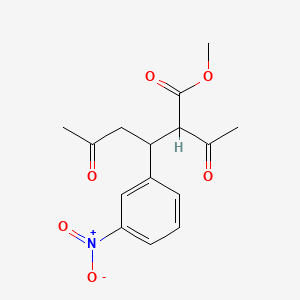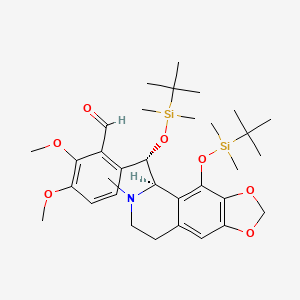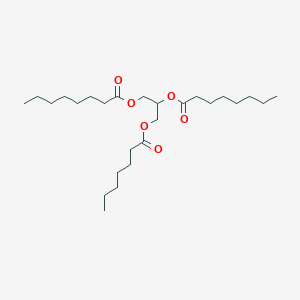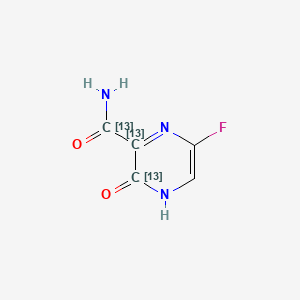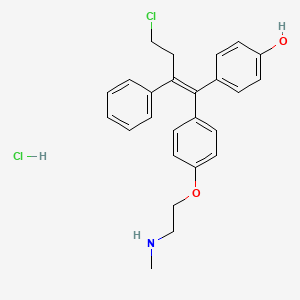
N-Desmethyl 4-Hydroxy Toremifene Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl 4-Hydroxy Toremifene Hydrochloride: is a metabolite of Toremifene, a selective estrogen receptor modulator (SERM) used primarily in the treatment of breast cancer . This compound has the molecular formula C25H27Cl2NO2 and a molecular weight of 444.39 g/mol . It is known for its role in pharmaceutical research and its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl 4-Hydroxy Toremifene Hydrochloride typically involves the demethylation of Toremifene followed by hydroxylation. The reaction conditions often include the use of specific catalysts and solvents to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, adhering to stringent quality control standards .
Analyse Des Réactions Chimiques
Types of Reactions: N-Desmethyl 4-Hydroxy Toremifene Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, N-Desmethyl 4-Hydroxy Toremifene Hydrochloride is used as a reference standard for analytical methods and as a reagent in synthetic organic chemistry .
Biology: In biological research, this compound is studied for its interactions with estrogen receptors and its potential effects on cellular processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of hormone-responsive cancers .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs, as well as in quality control processes .
Mécanisme D'action
N-Desmethyl 4-Hydroxy Toremifene Hydrochloride exerts its effects by binding to estrogen receptors, thereby modulating the transcription of estrogen-responsive genes. This interaction can inhibit the proliferation of estrogen-dependent cancer cells. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and the pathways involved include the estrogen signaling pathway .
Comparaison Avec Des Composés Similaires
Tamoxifen: Another SERM used in the treatment of breast cancer.
Raloxifene: A SERM used for the prevention of osteoporosis and breast cancer.
Clomiphene: A SERM used to treat infertility in women.
Uniqueness: N-Desmethyl 4-Hydroxy Toremifene Hydrochloride is unique due to its specific metabolic profile and its potent activity as a modulator of estrogen receptors. Its distinct chemical structure and pharmacological properties differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C25H27Cl2NO2 |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
4-[(Z)-4-chloro-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride |
InChI |
InChI=1S/C25H26ClNO2.ClH/c1-27-17-18-29-23-13-9-21(10-14-23)25(20-7-11-22(28)12-8-20)24(15-16-26)19-5-3-2-4-6-19;/h2-14,27-28H,15-18H2,1H3;1H/b25-24-; |
Clé InChI |
SZCFHQZQFRJAID-BJFQDICYSA-N |
SMILES isomérique |
CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)O.Cl |
SMILES canonique |
CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


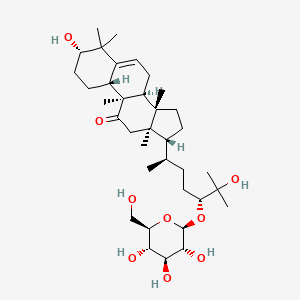
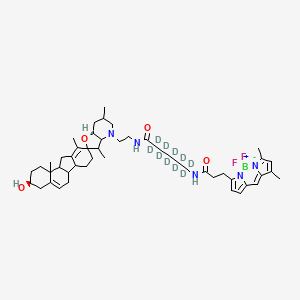
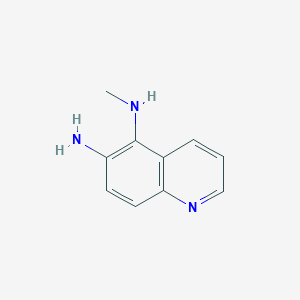
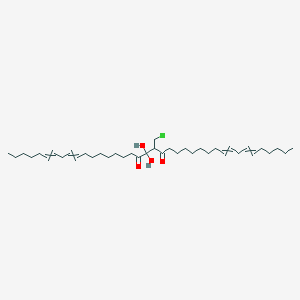
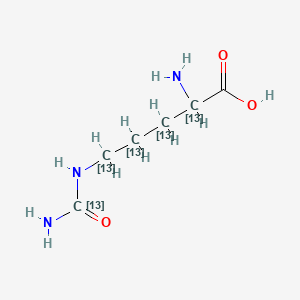
![3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid](/img/structure/B13843125.png)

![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)
